N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide
Overview
Description
N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide is a useful research compound. Its molecular formula is C17H23N5O2S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15724617 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Evaluation as Anti-inflammatory Agents
A study by Thabet et al. explored the synthesis of a series of compounds, including those similar to N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide, for potential anti-inflammatory applications. The compounds were synthesized via cyclocondensation reactions and evaluated for analgesic and anti-inflammatory activities, showcasing the chemical's relevance in developing novel anti-inflammatory agents (Thabet, Helal, Salem, & Abdelaal, 2011).
Gastric Acid Antisecretory Activity
Research conducted by Ueda et al. involved synthesizing butanamides with a 1-methyl-1H-tetrazol-5-ylthio moiety, related to the compound , to test their antisecretory activity against histamine-induced gastric acid secretion. This study highlighted the potential for developing new treatments for ulcerative conditions using compounds with similar structural features (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).
Antioxidant and Anticancer Activities
Tumosienė et al. examined the antioxidant and anticancer activities of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, compounds structurally similar to this compound. This study adds to the understanding of how such compounds could be leveraged for therapeutic applications in treating cancer and oxidative stress-related diseases (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Antimicrobial and Cytotoxic Activities
Dawbaa et al. synthesized new thiazole derivatives and evaluated their antimicrobial and cytotoxic activities, contributing insights into the potential use of such compounds in combating microbial infections and cancer. The study underscores the versatile applications of this compound and structurally related compounds in medicinal chemistry (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-12(16(23)18-13-8-4-3-5-9-13)25-17-19-20-21-22(17)14-10-6-7-11-15(14)24-2/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDFJSFGRGSLBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NN=NN2C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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